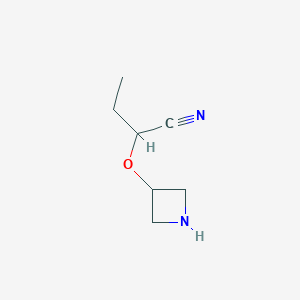![molecular formula C16H12ClFOS B15243337 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243337.png)
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety linked to a 3-chloro-5-fluorophenyl group through a 3-oxopropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a thiobenzaldehyde derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product while minimizing the production time and cost.
化学反应分析
Types of Reactions
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran at low temperatures.
Substitution: Amines, thiols; reactions may require a base such as triethylamine and are conducted in solvents like acetonitrile or dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-5-fluorobenzaldehyde
- 3-Chloro-5-(4-fluorophenyl)picolinaldehyde
- 3-Chloro-4-fluorophenyl isocyanate
Uniqueness
4-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific structural features, such as the presence of both a thiobenzaldehyde and a 3-chloro-5-fluorophenyl group This combination imparts distinct chemical and biological properties that differentiate it from similar compounds
属性
分子式 |
C16H12ClFOS |
|---|---|
分子量 |
306.8 g/mol |
IUPAC 名称 |
4-[3-(3-chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12ClFOS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-1-3-12(10-20)4-2-11/h1-4,7-10H,5-6H2 |
InChI 键 |
DYZHSYRYODFVAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)F)C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


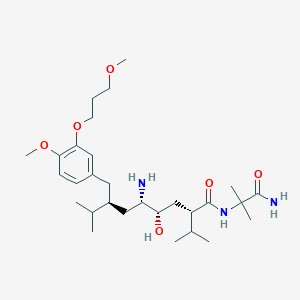
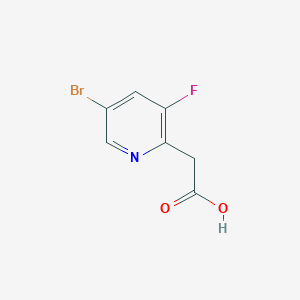
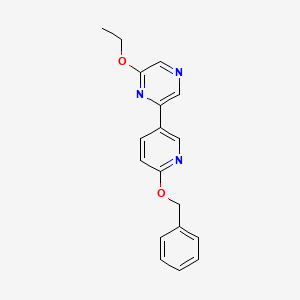
![tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate](/img/structure/B15243267.png)

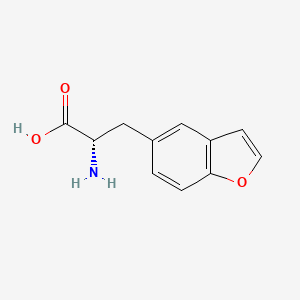
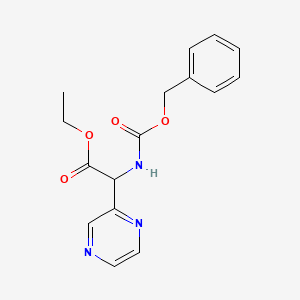
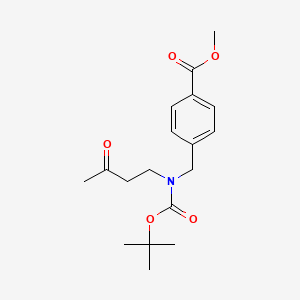
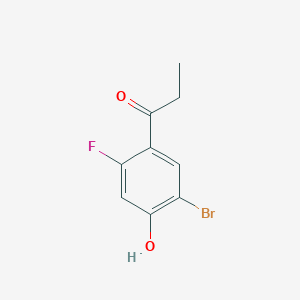
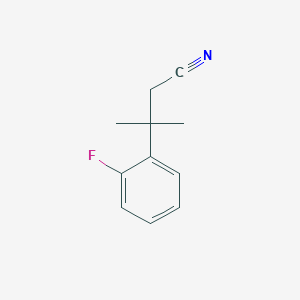


![1-[4-(Propan-2-yloxy)phenyl]ethane-1-thiol](/img/structure/B15243316.png)
